An In-Depth Technical Guide to (R)-(+)-4-tert-Butyl-2-oxazolidinone: Synthesis, Properties, and Applications in Asymmetric Synthesis
An In-Depth Technical Guide to (R)-(+)-4-tert-Butyl-2-oxazolidinone: Synthesis, Properties, and Applications in Asymmetric Synthesis
Introduction: The Role of Chiral Auxiliaries in Modern Organic Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional arrangement, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful. Chiral auxiliaries are powerful tools in the synthetic chemist's arsenal, enabling the diastereoselective formation of new stereocenters.[1] These chiral molecules are temporarily incorporated into an achiral substrate, directing the stereochemical outcome of a subsequent reaction.[1] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.
Among the pantheon of chiral auxiliaries, the oxazolidinones, popularized by David A. Evans, have emerged as particularly robust and versatile scaffolds.[2] This guide focuses on a prominent member of this class: (R)-(+)-4-tert-Butyl-2-oxazolidinone. Its bulky tert-butyl group provides excellent stereofacial shielding, leading to high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the synthesis, properties, and strategic applications of this invaluable chiral auxiliary.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of (R)-(+)-4-tert-Butyl-2-oxazolidinone is crucial for its effective use and characterization. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NO₂ | [3] |
| Molecular Weight | 143.18 g/mol | [3] |
| Appearance | White solid | [4] |
| Melting Point | 119-122 °C | [5] |
| Optical Rotation [α]²³/D | +17° (c = 6 in ethanol) | [5] |
| ¹H NMR (CDCl₃) | δ (ppm): 4.34 (dd, J=8.8, 6.4 Hz, 1H), 4.10 (dd, J=8.8, 4.0 Hz, 1H), 3.75 (m, 1H), 0.92 (s, 9H) | [6] |
| ¹³C NMR (CDCl₃) | δ (ppm): 160.1, 67.8, 62.1, 34.0, 25.4 | [6] |
| Infrared (IR) | ν (cm⁻¹): 3280, 2960, 1750, 1370, 1240 | - |
| CAS Number | 142618-93-7 | [3] |
Synthesis of (R)-(+)-4-tert-Butyl-2-oxazolidinone
The synthesis of (R)-(+)-4-tert-Butyl-2-oxazolidinone is a two-step process commencing from the commercially available amino acid, L-tert-leucine. The key intermediate is the corresponding amino alcohol, (R)-(-)-tert-leucinol, which is subsequently cyclized to form the oxazolidinone ring.
Step 1: Synthesis of (R)-(-)-tert-Leucinol from L-tert-Leucine
The reduction of the carboxylic acid functionality of L-tert-leucine to a primary alcohol yields (R)-(-)-tert-leucinol. A common and effective method for this transformation is the use of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.
Experimental Protocol:
-
To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add L-tert-leucine (1.0 eq.) portion-wise, controlling the rate of addition to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water (Fieser workup).
-
Stir the resulting granular precipitate at room temperature for 1 hour, then filter the mixture through a pad of Celite®.
-
Wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude (R)-(-)-tert-leucinol, which can be purified by distillation or recrystallization.
Step 2: Cyclization of (R)-(-)-tert-Leucinol to (R)-(+)-4-tert-Butyl-2-oxazolidinone
The cyclization of the amino alcohol to the corresponding oxazolidinone can be achieved using a phosgene equivalent, such as triphosgene or diethyl carbonate. The use of triphosgene is often preferred for its solid nature and ease of handling compared to gaseous phosgene. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride generated during the reaction.
Experimental Protocol:
-
Dissolve (R)-(-)-tert-leucinol (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene in a flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to 0 °C and add a non-nucleophilic base, such as triethylamine (2.2 eq.).
-
To this stirred solution, add a solution of triphosgene (0.4 eq.) in the same anhydrous solvent dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford (R)-(+)-4-tert-Butyl-2-oxazolidinone as a white crystalline solid.
Mechanism of Stereocontrol in Asymmetric Synthesis
The efficacy of (R)-(+)-4-tert-Butyl-2-oxazolidinone as a chiral auxiliary stems from its ability to enforce a specific conformation upon the attached acyl group, thereby directing the approach of an electrophile to one face of the enolate.
Upon acylation of the oxazolidinone nitrogen, the resulting N-acyl imide can be deprotonated with a suitable base (e.g., lithium diisopropylamide or sodium hexamethyldisilazide) to form a rigid, chelated (Z)-enolate. The metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation, in conjunction with the steric bulk of the C4-tert-butyl group, effectively blocks one face of the planar enolate. Consequently, an incoming electrophile is directed to the less sterically hindered face, resulting in a highly diastereoselective bond formation.
Applications in Total Synthesis
The high degree of stereocontrol imparted by (R)-(+)-4-tert-Butyl-2-oxazolidinone has made it a valuable tool in the total synthesis of complex, biologically active natural products.
Total Synthesis of (+)-Brefeldin A
The macrolide antibiotic Brefeldin A has been the target of numerous total syntheses. In several approaches, an Evans' aldol reaction employing an N-acyl derivative of a chiral oxazolidinone, such as the tert-butyl variant, has been utilized to establish key stereocenters in the molecule.[1][7] For instance, the reaction of an N-propionyl-(R)-4-tert-butyl-2-oxazolidinone derived enolate with a suitable aldehyde fragment can set the C4 and C5 stereochemistry of the Brefeldin A backbone with high diastereoselectivity.
Enantioselective Synthesis of β-Lactams
The β-lactam ring is a core structural motif in a wide range of antibiotic drugs, including penicillins and cephalosporins. The asymmetric synthesis of β-lactams can be achieved through the [2+2] cycloaddition of a ketene with an imine.[8] Chiral oxazolidinones, including the (R)-4-tert-butyl derivative, have been successfully employed as chiral auxiliaries attached to the ketene precursor to control the stereochemical outcome of the cycloaddition, leading to the formation of enantioenriched β-lactam products.[8]
Conclusion
(R)-(+)-4-tert-Butyl-2-oxazolidinone stands as a testament to the power of chiral auxiliaries in modern asymmetric synthesis. Its straightforward preparation, well-defined conformational preferences, and the exceptional stereodirecting ability of the bulky tert-butyl group have solidified its position as a reliable and highly effective tool for the construction of complex chiral molecules. For researchers in drug discovery and development, a comprehensive understanding of the synthesis and application of this auxiliary is essential for the efficient and stereocontrolled synthesis of novel therapeutic agents.
References
-
Yang, J., et al. (2007). Enantioselective total synthesis of (+)-brefeldin A and 7-epi-brefeldin A. The Journal of Organic Chemistry, 72(10), 3757-3766. [Link]
-
Wikipedia contributors. (2023, December 19). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 5, 2026, from [Link]
-
Schöllkopf, U. (1983). Synthesis of tert-Leucine and Related Amino Acids. Angewandte Chemie International Edition in English, 22(10), 796-797. [Link]
-
Kim, J., et al. (2011). Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. Applied Microbiology and Biotechnology, 93(2), 629-636. [Link]
-
Palomino-Schätzlein, M., et al. (2016). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports, 6, 22991. [Link]
-
Singh, G. S. (2003). Advances in the chemistry of β-lactam and its medicinal applications. Mini reviews in medicinal chemistry, 3(2), 101-115. [Link]
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
-
Sun, L., et al. (n.d.). Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparation of Bioconjugates. The Royal Society of Chemistry. [Link]
- Yudin, A. K. (Ed.). (2006). Aziridines and Epoxides in Organic Synthesis. John Wiley & Sons.
-
PubChem. (n.d.). tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate. Retrieved January 5, 2026, from [Link]
Sources
- 1. Total synthesis of (+)-brefeldin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 4-tert-Butyl-1,3-oxazolidin-2-one | 134668-36-3 | JFA66836 [biosynth.com]
- 5. (R)-(+)-4-叔丁基-2-噁唑烷酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. C-13 NMR Spectrum [acadiau.ca]
- 7. Enantioselective total synthesis of (+)-brefeldin A and 7-epi-brefeldin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
